molecular formula C15H19N3O B7508456 1-[(4-Pyrazol-1-ylphenyl)methyl]piperidin-3-ol

1-[(4-Pyrazol-1-ylphenyl)methyl]piperidin-3-ol

Cat. No.: B7508456
M. Wt: 257.33 g/mol
InChI Key: MFXITEJIQLIENW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(4-Pyrazol-1-ylphenyl)methyl]piperidin-3-ol is a novel compound that has been synthesized for scientific research purposes. This compound belongs to the class of piperidine derivatives and has shown promising results in various studies.

Mechanism of Action

The mechanism of action of 1-[(4-Pyrazol-1-ylphenyl)methyl]piperidin-3-ol is not fully understood. However, it has been proposed that the compound may act as a modulator of various neurotransmitter systems in the brain. It has also been suggested that it may inhibit the activity of certain enzymes involved in the pathogenesis of neurological disorders.
Biochemical and Physiological Effects:
Studies have shown that this compound has various biochemical and physiological effects. It has been shown to increase the levels of certain neurotransmitters such as dopamine and acetylcholine in the brain. It has also been shown to reduce the levels of inflammatory cytokines in the body. Moreover, it has been shown to improve cognitive function and reduce motor deficits in animal models of neurological disorders.

Advantages and Limitations for Lab Experiments

The advantages of using 1-[(4-Pyrazol-1-ylphenyl)methyl]piperidin-3-ol in lab experiments include its high purity, stability, and specificity. It also has a well-defined structure, which makes it easy to study its structure-activity relationship. However, the limitations of using this compound include its high cost and limited availability.

Future Directions

There are several future directions for the research on 1-[(4-Pyrazol-1-ylphenyl)methyl]piperidin-3-ol. One direction is to study its potential as a therapeutic agent for other neurological disorders such as Huntington's disease and multiple sclerosis. Another direction is to study its mechanism of action in more detail to identify potential drug targets. Moreover, it can be used as a lead compound for the development of new piperidine derivatives with improved pharmacological properties.
Conclusion:
In conclusion, this compound is a promising compound for scientific research purposes. It has shown potential as a therapeutic agent for neurological disorders and has various biochemical and physiological effects. Its advantages and limitations for lab experiments have been discussed, and several future directions for research have been identified. Further research on this compound may lead to the development of new drugs for the treatment of neurological disorders.

Synthesis Methods

The synthesis method of 1-[(4-Pyrazol-1-ylphenyl)methyl]piperidin-3-ol involves the reaction of 4-pyrazol-1-ylbenzyl chloride with piperidine-3-ol in the presence of a base. The reaction takes place under reflux conditions and the product is obtained after purification by column chromatography. This method has been optimized for high yield and purity of the compound.

Scientific Research Applications

1-[(4-Pyrazol-1-ylphenyl)methyl]piperidin-3-ol has been extensively used in scientific research for various applications. It has shown potential as a therapeutic agent for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. It has also been studied for its anti-inflammatory and analgesic properties. Moreover, it has been used as a tool compound for studying the role of piperidine derivatives in biological systems.

Properties

IUPAC Name

1-[(4-pyrazol-1-ylphenyl)methyl]piperidin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O/c19-15-3-1-9-17(12-15)11-13-4-6-14(7-5-13)18-10-2-8-16-18/h2,4-8,10,15,19H,1,3,9,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFXITEJIQLIENW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC2=CC=C(C=C2)N3C=CC=N3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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